molecular formula C12H12N2O3 B2464918 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester CAS No. 27241-29-8

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester

Cat. No.: B2464918
CAS No.: 27241-29-8
M. Wt: 232.239
InChI Key: ZWKNNLXUJULWIJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a carboxylic acid, a hydroxyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of 1H-Pyrazole-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester.

    Reduction: Formation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, propyl ester: Similar structure but with a propyl ester group.

    1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, butyl ester: Similar structure but with a butyl ester group.

Uniqueness: The ethyl ester variant of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl- is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl ester may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.

Biological Activity

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester (CAS Number: 27241-29-8) is a chemical compound that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with substituents that enhance its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activities associated with this compound, including its anticancer, anti-inflammatory, antimicrobial, and other relevant properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3}. Its structure includes a pyrazole ring substituted with a carboxylic acid group, a hydroxyl group, and an ethyl ester group. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the phenyl group may engage with hydrophobic regions in proteins, enhancing binding affinity and specificity .

Anticancer Activity

Research indicates that derivatives of 1H-pyrazole exhibit significant anticancer properties. Various studies have demonstrated that compounds containing the pyrazole moiety can inhibit the proliferation of several cancer cell lines, including:

Cancer TypeCell LineActivity Observed
Lung CancerA549Antiproliferative effects
Breast CancerMDA-MB-231Significant inhibition
Colorectal CancerHT-29Antitumor activity
Renal Cancer786-OCytotoxic effects
Prostate CancerLNCaPGrowth inhibition

Studies have shown that specific derivatives can lead to apoptosis in cancer cells through various pathways, including cell cycle arrest and induction of oxidative stress .

Anti-inflammatory Activity

1H-Pyrazole derivatives have also been explored for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, in carrageenan-induced edema assays, compounds similar to 1H-pyrazole exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .

Antimicrobial Activity

The antimicrobial activity of this compound has been documented against various bacterial and fungal strains. The following table summarizes the antimicrobial effectiveness observed:

MicroorganismTypeInhibition Concentration (µg/mL)
E. coliBacteria40
Staphylococcus aureusBacteria40
Aspergillus nigerFungi40

These findings suggest that compounds with the pyrazole structure may serve as promising candidates for developing new antimicrobial agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of 1H-pyrazole and evaluated their biological activities. Among them, a specific derivative showed over 56% inhibition against cancer cell proliferation at a concentration of 10 µM .
  • In Silico Studies : Molecular docking studies have indicated strong binding affinities between the pyrazole derivatives and target enzymes implicated in cancer progression. These studies help elucidate the potential pathways through which these compounds exert their effects .

Properties

IUPAC Name

ethyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCIFKZACWAKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398834
Record name 1-phenyl-3-carbethoxy-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27241-29-8, 89-33-8
Record name 1-phenyl-3-carbethoxy-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-CARBETHOXY-5-PYRAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C344GV0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Ethoxycarbonyl-1-phenylpyrazoline-5-one (F-1) was prepared in the same manner as in Synthesis 1-(1), except benzaldehyde was used in place of sodium 2-formylbenzenesulfonate. Further, (F-1) was hydrolyzed by the same method as used in Synthesis 1-(5) to be converted to 3-carboxy-1-phenylpyrazoline-5-one (F-2). 7 g of (F-2) was added to 28 ml of concentrated sulfuric acid and heated at 110° C. for 2 hours. After cooling, 140 ml of ethyl acetate was added to the reaction mixture and allowed to stand overnight to yield 7.8 g (yield: 82%) of Intermediate F. Melting Point: 276° C. (decomposed).
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